molecular formula C29H56O5Si3 B1239070 (Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid CAS No. 90293-03-1

(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid

Cat. No.: B1239070
CAS No.: 90293-03-1
M. Wt: 569 g/mol
InChI Key: PRCBNNYAGSXBRK-NXKCVCBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid is a synthetic derivative of prostaglandin E2. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular compound is often used in research settings due to its stability and reactivity, which make it a valuable tool for studying various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid typically involves multiple steps, starting from prostaglandin E2. The process includes the methylation of the carboxylic acid group to form the methyl ester, followed by the introduction of trimethylsilyl groups to protect the hydroxyl functionalities. The reaction conditions often involve the use of silylating agents such as trimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the double bonds or carbonyl groups present in the molecule.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove trimethylsilyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: The compound is employed in the study of cellular signaling pathways, particularly those involving prostaglandins.

    Medicine: Research into the pharmacological effects of prostaglandin derivatives often utilizes this compound.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid involves its interaction with prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes, including inflammation, pain, and vascular function. The compound’s trimethylsilyl groups enhance its stability and facilitate its interaction with these receptors, allowing for detailed studies of prostaglandin-mediated pathways.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: The parent compound, which is less stable and more reactive.

    Prostaglandin F2α: Another prostaglandin with different physiological effects.

    Prostaglandin D2: Involved in allergic reactions and inflammation.

Uniqueness

(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid is unique due to its enhanced stability and reactivity, which make it a valuable tool for research. Its trimethylsilyl groups protect the hydroxyl functionalities, allowing for more controlled and specific reactions compared to its parent compound, prostaglandin E2.

Properties

CAS No.

90293-03-1

Molecular Formula

C29H56O5Si3

Molecular Weight

569 g/mol

IUPAC Name

(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid

InChI

InChI=1S/C29H56O5Si3/c1-11-12-15-18-24(32-35(2,3)4)21-22-26-25(19-16-13-14-17-20-29(30)31)27(33-36(5,6)7)23-28(26)34-37(8,9)10/h13,16,21-22,24,26,28H,11-12,14-15,17-20,23H2,1-10H3,(H,30,31)/b16-13-,22-21+/t24-,26+,28+/m0/s1

InChI Key

PRCBNNYAGSXBRK-NXKCVCBJSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C1C/C=C\CCCC(=O)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

SMILES

CCCCCC(C=CC1C(CC(=C1CC=CCCCC(=O)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CCCCCC(C=CC1C(CC(=C1CC=CCCCC(=O)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Synonyms

9-enol-PGE2 methyl ester trimethylsilyl ether
9-enol-prostaglandin E2 methyl ester trimethylsilyl ether
EPGE2-METE
methyl ester trimethylsilyl ether 9-enol-PGE2

Origin of Product

United States

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